N-(morpholine-4-carbothioyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(morpholine-4-carbothioyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-11(9-1-3-10(4-2-9)15(17)18)13-12(20)14-5-7-19-8-6-14/h1-4H,5-8H2,(H,13,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQNYCRXGJDAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(morpholine-4-carbothioyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with morpholine-4-carbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Coordination Chemistry and Metal Complex Formation
The thiourea group (-NHC(S)NH-) enables coordination with transition metals, acting as:
Applications :
-
Metal complexes (e.g., Cu(II), Ni(II)) derived from similar acylthioureas exhibit antimicrobial and catalytic activities .
Conformational Features
-
Nitro group : Twisted by 6.58° from the benzene ring plane .
-
Morpholine ring : Adopts a chair conformation, enhancing steric stability .
Electronic Effects
-
The electron-withdrawing nitro group increases the electrophilicity of the benzamide moiety, facilitating nucleophilic substitution or reduction reactions .
Intermolecular Interactions and Reactivity
The crystal structure reveals stabilizing interactions critical for reactivity:
Table 1: Key Intermolecular Interactions
| Interaction Type | Participants | Geometry Parameters | Role |
|---|---|---|---|
| N–H⋯O Hydrogen Bond | N2–H2N⋯O4 | Distance: ~2.8–3.0 Å | Links molecules into chains |
| π–π Stacking | Benzene rings | Centroid distance: 3.8301 Å | Stabilizes 3D crystal packing |
| C–H⋯π Interaction | C8–H8⋯C6 ring | H⋯centroid: 3.454 Å | Enhances molecular aggregation |
These interactions influence solubility, melting point, and solid-state reactivity .
Thermal and Chemical Stability
-
Thermal stability : Stable under reflux conditions in acetone (boiling point ~56°C) .
-
Acid stability : Resists decomposition during work-up with dilute HCl .
Reduction of Nitro Group
The nitro group can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or via Sn/HCl, forming N-(morpholine-4-carbothioyl)-4-aminobenzamide—a precursor for azo dyes or pharmaceuticals .
Nucleophilic Substitution
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Thiourea derivatives, including N-(morpholine-4-carbothioyl)-4-nitrobenzamide, have demonstrated a range of biological activities. Research indicates that these compounds exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that thiourea derivatives can act as effective antibacterial and antifungal agents, which is crucial in the development of new antimicrobial therapies .
Antiviral Properties
The compound has also been investigated for its antiviral activity. It has been reported as a potential inhibitor of herpes viruses, including human cytomegalovirus and herpes simplex virus. The mechanism involves interference with viral replication, making it a candidate for further development in antiviral drug formulation .
Anticancer Potential
Research has indicated that this compound and similar compounds may possess anticancer properties. Studies have explored their efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Analytical Chemistry Applications
Metal Ion Detection
this compound serves as a selective reagent for the detection of transition metals in complex matrices. Its thiourea functionality allows it to form stable complexes with metal ions, facilitating their analysis through spectroscopic methods. This application is particularly useful in environmental monitoring and quality control in pharmaceuticals .
Coordination Chemistry
Ligand Properties
The compound's structure allows it to function as a ligand in coordination chemistry. Its ability to coordinate with transition metals enhances its potential use in developing metal complexes with improved biological activities. Research indicates that such complexes can exhibit enhanced properties compared to their non-coordinated counterparts, making them suitable for various applications in catalysis and material science .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Saeed et al. (2010) | Demonstrated anticancer activity against several cancer cell lines | Medicinal Chemistry |
| Arslan et al. (2003) | Reported selective detection of cobalt and nickel using thiourea derivatives | Analytical Chemistry |
| EP 1137632 B1 | Highlighted antiviral activity against herpes viruses | Medicinal Chemistry |
Mechanism of Action
The mechanism of action of N-(morpholine-4-carbothioyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and carbothioyl group contribute to the compound’s ability to interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Key Observations :
- Synthesis: Mechanochemical methods (e.g., ball milling) are preferred for solvent-free, scalable production of nitrobenzamide derivatives , whereas industrial-grade compounds like N-((4-morpholinophenyl)carbamothioyl)-4-nitrobenzamide prioritize high yield (67–82%) and purity .
Analytical Characterization
Mass Spectrometry :
- Fragmentation pathways (e.g., NH-C(O) bond cleavage) generate characteristic ions like m/z 150 (4-nitrobenzoyl) and m/z 181 (diphenylethyl cation) in analogues, aiding structural confirmation .
- High-resolution mass spectrometry (HRMS) with <2 ppm error validates fragment identities in thioamide-containing compounds .
Thermal Properties :
- Melting points for nitrobenzamides range widely (139–207°C), influenced by substituent bulk and crystallinity .
Biological Activity
N-(morpholine-4-carbothioyl)-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structural characteristics, synthesis, and biological effects, supported by case studies and research findings.
Structural Characteristics
The compound has the molecular formula and features a morpholine ring, a nitro group, and a carbothioyl moiety. The morpholine ring adopts a chair conformation, while the nitro group is slightly twisted from the benzene plane, which may influence its biological interactions .
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitrobenzoyl chloride with morpholine in the presence of ammonium thiocyanate and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The process includes refluxing the reactants in anhydrous acetone, followed by purification through crystallization .
Anticoagulant Properties
One of the most significant areas of research concerning this compound is its anticoagulant activity. Studies indicate that this compound acts as an inhibitor of activated factor X (FXa), which plays a crucial role in the coagulation cascade. The inhibition of FXa can prevent thrombus formation, making this compound a candidate for treating thromboembolic disorders .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticoagulant | Potent FXa inhibitor | Inhibition of thrombin formation via FXa pathway |
| Antimicrobial | Moderate activity against bacteria | Disruption of bacterial cell wall synthesis |
| Cytotoxicity | Selective against cancer cells | Induction of apoptosis in specific cancer cell lines |
Antimicrobial Activity
Research has also shown that this compound exhibits moderate antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in disrupting cell wall synthesis, which is vital for bacterial survival .
Cytotoxic Effects
In vitro studies suggest that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death . Further research is needed to elucidate the specific pathways involved.
Case Studies
- Anticoagulant Efficacy : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in thrombus formation compared to controls. This supports its potential use as an oral anticoagulant .
- Cytotoxicity Evaluation : In a controlled laboratory setting, researchers treated various cancer cell lines with this compound and observed dose-dependent cytotoxic effects. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Q & A
Basic: What are the standard synthetic protocols for preparing N-(morpholine-4-carbothioyl)-4-nitrobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a morpholine-4-carbothioyl derivative with 4-nitrobenzoyl chloride via a nucleophilic acyl substitution reaction. A Schotten-Baumann approach is commonly employed, where the amine (e.g., morpholine-4-carbothioamide) reacts with the acyl chloride in dichloromethane or THF, with triethylamine as a base to neutralize HCl byproducts . Key optimizations include:
- Temperature control : Room temperature (20–25°C) to prevent side reactions like hydrolysis of the acyl chloride.
- Stoichiometry : A 1:1 molar ratio of amine to acyl chloride, with a slight excess of base (1.2–1.5 equivalents).
- Purification : Short-column chromatography on neutral Al₂O₃ or silica gel to isolate the product in >85% yield .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Comprehensive characterization requires:
- ¹H/¹³C NMR : To confirm the amide bond formation (δ ~8.9–9.0 ppm for NH in DMSO-d₆) and aromatic nitro group signals (AA’BB’ splitting at δ ~8.3–8.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-MS/MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways, such as cleavage of the thioamide bond .
- UV-Vis Spectroscopy : Absorption maxima near 240–290 nm due to the nitrobenzamide chromophore .
Advanced: How does the thioamide group in this compound influence its reactivity and biological activity compared to analogous carboxamides?
The thioamide (C=S) group introduces distinct electronic and steric effects:
- Electronic Effects : Increased electron-withdrawing character enhances electrophilicity at the carbonyl carbon, potentially improving interactions with nucleophilic residues in enzyme active sites .
- Hydrogen Bonding : Reduced H-bond acceptor capacity compared to carboxamides (C=O), altering binding affinities in biological targets .
- Metabolic Stability : Thioamides resist enzymatic hydrolysis more effectively than carboxamides, as shown in comparative stability assays .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from variations in:
- Purity : Impurities >5% (e.g., unreacted starting materials) can skew bioassay results. Use HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
- Assay Conditions : Standardize cell-based assays (e.g., IC₅₀ measurements) by controlling variables like serum concentration (e.g., 10% FBS) and incubation time (24–48 hrs) .
- Structural Confirmation : Re-evaluate ambiguous compounds via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out isomerism .
Advanced: What computational strategies are effective for predicting the binding modes of this compound to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with force fields (e.g., OPLS4) to model interactions with kinases or GPCRs. Prioritize docking grids centered on conserved catalytic residues .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and nitro group orientation to correlate structure with activity .
Advanced: What in vitro assays are recommended for evaluating the neuropharmacological potential of this compound?
- Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-SR 48,968 for neurokinin-2 receptors) to measure Ki values .
- Cellular Uptake : Fluorescence microscopy with labeled derivatives (e.g., BODIPY conjugates) to assess blood-brain barrier permeability .
- Enzyme Inhibition : Fluorogenic substrates (e.g., Z-Gly-Pro-AMC) for peptidase activity screening .
Advanced: How can degradation pathways of this compound be analyzed under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS to identify products (e.g., morpholine ring-opening or nitro group reduction) .
- Photostability Testing : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photooxidation products .
Advanced: What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?
- Plasma Protein Binding : Equilibrium dialysis to measure % bound to albumin/α₁-acid glycoprotein .
- Metabolic Stability : Liver microsome assays (human/rat) to calculate intrinsic clearance (Clₜₙₜ) .
- Caco-2 Permeability : Assess intestinal absorption potential with apparent permeability coefficients (Pₐₚₚ >1 ×10⁻⁶ cm/s indicates high absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
